5-bromo-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)furan-2-carboxamide
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Description
The compound “5-bromo-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)furan-2-carboxamide” is likely an organic compound that contains several functional groups, including an isoxazole ring, a sulfamoyl group, a phenyl ring, and a furan ring . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be influenced by the presence of its functional groups. The isoxazole ring, for instance, is a five-membered ring with two heteroatoms (nitrogen and oxygen), which can contribute to the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by its functional groups. For instance, the bromine atom could be involved in nucleophilic substitution reactions, while the amide group could participate in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar amide and sulfamoyl groups could enhance the compound’s water solubility .Mechanism of Action
Properties
IUPAC Name |
5-bromo-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O5S/c1-9-8-14(18-24-9)19-25(21,22)11-4-2-10(3-5-11)17-15(20)12-6-7-13(16)23-12/h2-8H,1H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLSOTXNLLGAIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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